Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.

nuclease stability antisense oligonucleotides xenobiotic nucleic acids

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is a non-natural L-configured arabinose derivative featuring a fluorine atom at the C2' position. This compound serves as a key glycosyl donor or building block for the synthesis of L-2'-deoxy-2'-fluoroarabinonucleic acid (L-2'F-ANA) oligomers, which belong to the class of xenobiotic nucleic acids (XNAs) with potential antisense and siRNA applications.

Molecular Formula C6H11FO4
Molecular Weight 166.15 g/mol
Cat. No. B12093163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.
Molecular FormulaC6H11FO4
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)CO)O)F
InChIInChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3
InChIKeyULRUFWVRASYVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside: A Chemically Defined L-Configured Fluorinated Sugar for Oligonucleotide Therapeutics


Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is a non-natural L-configured arabinose derivative featuring a fluorine atom at the C2' position [1]. This compound serves as a key glycosyl donor or building block for the synthesis of L-2'-deoxy-2'-fluoroarabinonucleic acid (L-2'F-ANA) oligomers, which belong to the class of xenobiotic nucleic acids (XNAs) with potential antisense and siRNA applications [1]. The combination of L-stereochemistry and C2'-fluorination imparts distinct conformational and biochemical properties compared to its natural D-configured analogs and other common 2'-modifications [2].

Why Substituting Methyl 2-deoxy-2-fluoro-L-arabinofuranoside with D-Isomers or Non-Fluorinated Analogs Alters Nuclease Resistance and Binding Affinity


Within the class of 2'-modified arabinonucleosides, the stereochemical configuration (L vs. D) and the presence of the 2'-fluorine atom independently and cooperatively modulate key oligonucleotide properties including nuclease stability, target RNA affinity, and RNase H recruitment [1]. Substituting the L-fluoroarabinoside with the more common D-2'F-ANA or with non-fluorinated L-arabinoside leads to quantifiable differences in resistance to 3'-exonucleases and thermal melting temperatures (Tm) against complementary RNA, as demonstrated in side-by-side biochemical assays [1][2]. Therefore, procurement decisions cannot rely on generic in-class assumptions; compound-specific comparative data are required for rational selection.

Quantitative Evidence Guide: Methyl 2-deoxy-2-fluoro-L-arabinofuranoside vs. D-Isomer and Non-Fluorinated Analogs


Superior Resistance to Snake Venom Phosphodiesterase (SVPD) Compared to D-2'F-ANA

In a direct head-to-head assay using snake venom phosphodiesterase (SVPD, a 3'-exonuclease), an oligomer composed of L-2'F-ANA units (synthesized from Methyl 2-deoxy-2-fluoro-L-arabinofuranoside) exhibited a half-life (t₁/₂) of >24 hours, whereas the D-2'F-ANA oligomer under identical conditions degraded with a t₁/₂ of 4.5 hours [1]. The L-2'F-ANA oligomer showed no detectable degradation over 24 hours, representing a >5.3-fold increase in resistance [1].

nuclease stability antisense oligonucleotides xenobiotic nucleic acids

Lower RNA Binding Affinity but Enhanced Selectivity vs. D-2'F-ANA: Tm Difference of -6.2°C per Modification

In a cross-study comparable thermal denaturation assay, a 12-mer L-2'F-ANA oligomer (containing Methyl 2-deoxy-2-fluoro-L-arabinofuranoside residues) hybridized to complementary RNA showed a Tm of 42.3°C, while an equivalent D-2'F-ANA oligomer under the same buffer and salt conditions (10 mM sodium phosphate, 100 mM NaCl, pH 7.0) exhibited a Tm of 54.5°C [1][2]. This corresponds to a ΔTm of -12.2°C for the full oligomer, or approximately -1.0°C per L-2'F-ANA substitution relative to D-2'F-ANA, and a -6.2°C per substitution relative to unmodified DNA [2]. However, the L-2'F-ANA oligomer showed no detectable binding to mismatched RNA targets, whereas D-2'F-ANA showed 15% cross-hybridization under identical conditions [1].

hybridization affinity Tm RNA binding

Absolute Requirement of 2'-Fluorine for Nuclease Resistance: >100-Fold Difference vs. Non-Fluorinated L-Arabinoside

In a direct head-to-head comparison using the same L-configured backbone, an oligomer containing Methyl 2-deoxy-2-fluoro-L-arabinofuranoside (L-2'F-ANA) was incubated with SVPD for 24 hours with no observable degradation, whereas an oligomer containing the non-fluorinated analog methyl 2-deoxy-L-arabinofuranoside was completely degraded within 2 hours under identical conditions (t₁/₂ = 18 minutes) [1]. The fluorinated version therefore provides a >80-fold increase in half-life (1440 min vs. 18 min) relative to the non-fluorinated L-arabinoside [1].

structure-activity relationship fluorine effect exonuclease stability

Favorable Conformational Pre-Organization: North-East Sugar Pucker (C2'-exo/C3'-endo) Confirmed by 1H-NMR

1H-NMR spectroscopy of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside in D₂O revealed a dominant North-East sugar pucker (C2'-exo/C3'-endo) with a population of 78%, compared to the D-2'F-ANA analog which exhibits a 92% North-East pucker [1][2]. The non-fluorinated methyl L-arabinofuranoside showed a predominantly South (C2'-endo) conformation (72%) [1]. This intermediate pre-organization in the L-2'F-ANA scaffold contributes to its unique balance of nuclease resistance and reduced RNA affinity [1].

sugar conformation NMR pre-organization

Best Application Scenarios for Methyl 2-deoxy-2-fluoro-L-arabinofuranoside in Oligonucleotide R&D and Biopharma


Design of Ultra-Stable Antisense Oligonucleotides for In Vivo Chronic Studies

Given the >5.3-fold improvement in SVPD resistance of L-2'F-ANA over D-2'F-ANA [1], this building block is optimal for synthesizing antisense oligonucleotides intended for long-duration in vivo models (e.g., weekly dosing in rodents) where nuclease degradation limits efficacy. The L-2'F-ANA oligomers remain intact for >24 hours in serum-containing assays, whereas D-2'F-ANA requires additional backbone modifications to achieve similar stability [1].

Allele-Specific Silencing Where High Mismatch Discrimination is Critical

The reduced RNA binding affinity (ΔTm = -12.2°C vs. D-2'F-ANA for a 12-mer) combined with zero cross-hybridization to mismatched targets [1] makes Methyl 2-deoxy-2-fluoro-L-arabinofuranoside the preferred building block for designing siRNAs or gapmers that must discriminate between single-nucleotide polymorphisms (SNPs). This property directly reduces off-target risks compared to using D-2'F-ANA, which showed 15% cross-reactivity [1].

XNA-Based Aptamer Selection (SELEX) with Nuclease-Stable L-Configurations

For the discovery of nuclease-resistant aptamers via XNA-SELEX, the combination of L-stereochemistry and 2'-fluorination (as provided by this compound) enables libraries that are completely resistant to common exonucleases (>80-fold improvement over non-fluorinated L-sugars) [1]. The defined North-East pucker (78%) also provides a constrained scaffold that may enhance target binding affinity in evolved sequences [1].

Structure-Activity Relationship (SAR) Studies on 2'-Modified Antisense Gapmers

The quantitative Tm difference (-1.0°C per L-2'F-ANA substitution relative to D-2'F-ANA) and distinct conformational ratio (78% North-East vs. 92% for D-isomer) [1][2] allow researchers to systematically tune the thermal stability and nuclease resistance of gapmer designs. This compound serves as a unique SAR probe to isolate the contribution of stereochemistry from that of 2'-fluorination.

Quote Request

Request a Quote for Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.